Plumbane, diethylhydromethyl-
Description
Plumbane, diethylhydromethyl- (CAS 4844-43-3) is an organolead compound with the formula C₅H₁₄Pb, featuring a central lead atom bonded to two ethyl groups (-C₂H₅), one hydromethyl group (-CH₂H), and a hydrogen atom. This tetra-substituted plumbane belongs to a broader class of organometallic compounds where lead is covalently bonded to organic substituents.
Properties
CAS No. |
4844-43-3 |
|---|---|
Molecular Formula |
C5H13OPb |
Molecular Weight |
296 g/mol |
InChI |
InChI=1S/2C2H5.CH3O.Pb/c3*1-2;/h2*1H2,2H3;2H,1H2; |
InChI Key |
STXLWDBJPVNYFK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Pb](CC)CO |
Origin of Product |
United States |
Chemical Reactions Analysis
General Reactivity of Organolead Compounds
Organolead compounds exhibit instability due to the weak Pb–C bond (bond dissociation energy ~50–90 kJ/mol) . Key reaction pathways include:
Hypothetical Reactions for Diethylhydromethylplumbane
Assuming the structure is (C~2~H~5~)(CH~3~)H~2~Pb, its reactivity would align with the following trends:
Decomposition Pathways
-
Homolytic cleavage :
-
Hydrogen elimination :
Observed in plumbane (PbH~4~) derivatives under mild heating .
Halogenation Reactions
Based on dichlorodimethylplumbane (Cl~2~(CH~3~)~2~Pb) :
Expected to proceed rapidly at 25°C with exothermic behavior.
Reductive Elimination
Diethyldimethyllead (C~2~H~5~)~2~(CH~3~)~2~Pb undergoes:
Analogous hydrolysis might occur with diethylhydromethylplumbane, producing ethane, methane, and lead oxides .
Stability Challenges
-
Thermodynamic instability : Pb–H bonds are weaker than Pb–C bonds, favoring decomposition even at −50°C .
-
Air sensitivity : Rapid oxidation reported for tetraethyllead, forming lead dioxide and volatile hydrocarbons .
Synthetic Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Plumbane, diethylhydromethyl- with structurally analogous organolead compounds, emphasizing molecular features, stability, and substituent effects.
Table 1: Comparative Analysis of Organolead Compounds
*Note: Molecular weight calculated based on formula C₅H₁₄Pb (Pb = 207.2, C = 12.01, H = 1.008).
Key Observations:
Substituent Effects on Stability: Bulkier alkyl groups (e.g., ethyl, methyl) enhance stability by shielding the lead atom from nucleophilic attack. Tetraethyllead (TEL) is notably stable, whereas Plumbane, diethylhydromethyl-’s hydromethyl group may reduce stability due to weaker Pb-C bonding and higher reactivity of the -H substituent . Methyl groups provide better steric protection than hydrogen, as seen in the higher stability of Diethyldimethylplumbane compared to the hydromethyl analog .
Molecular Weight Trends :
- Increasing alkyl chain length correlates with higher molecular weight. Triethylmethylplumbane (337.4 g/mol) is heavier than Diethylhydromethylplumbane (~301.4 g/mol), reflecting substituent size differences .
Toxicity and Reactivity: All organolead compounds are toxic, but smaller substituents (e.g., -H in hydromethyl) may increase volatility and environmental mobility. Tetramethyllead (TML) is highly volatile, whereas Tetraethyllead (TEL) persists longer in ecosystems .
Synthetic Relevance :
- Substituted plumbanes are typically synthesized via transmetallation or alkylation reactions. For example, Diethyldimethylplumbane can be prepared by reacting lead chloride with Grignard reagents (e.g., CH₃MgBr, C₂H₅MgBr) .
Research Findings and Challenges
- Instability of Hydromethyl Derivatives : The presence of a hydromethyl group in Plumbane, diethylhydromethyl- likely contributes to its instability, as Pb-H bonds are prone to homolytic cleavage. This contrasts with Pb-C bonds in fully alkyl-substituted plumbanes, which are more thermally robust .
- Analytical Detection : Plumbane derivatives are challenging to analyze due to low stability. Techniques like hydride generation-ICP-OES (as studied for PbH₄ in ) may require acid optimization to minimize decomposition .
- Environmental Impact: Organolead compounds, including Plumbane, diethylhydromethyl-, are persistent organic pollutants. Their degradation pathways remain understudied compared to organotin or organomercury analogs .
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